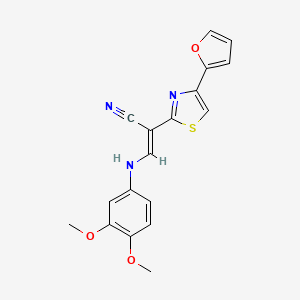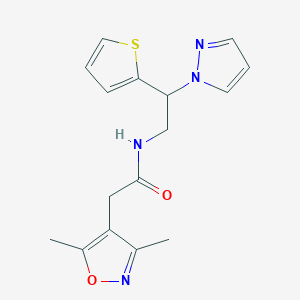![molecular formula C9H13FO2 B2799926 6-Fluorobicyclo[4.1.1]octane-1-carboxylic acid CAS No. 2470440-20-9](/img/structure/B2799926.png)
6-Fluorobicyclo[4.1.1]octane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Fluorobicyclo[4.1.1]octane-1-carboxylic acid is a chemical compound with the CAS Number: 2470440-20-9 . It has a molecular weight of 172.2 .
Molecular Structure Analysis
The molecular formula of 6-Fluorobicyclo[4.1.1]octane-1-carboxylic acid is C9H13FO2 . The average mass is 172.197 Da and the monoisotopic mass is 172.089951 Da .Scientific Research Applications
Fluorocyclization of Norbornenecarboxylic Acids
Research by Serguchev et al. (2002) explored the reactions of fluorinated diazoniabicyclooctane derivatives with various norbornenecarboxylic acids. The study highlighted the synthesis of fluorinated γ-lactones, which are important for the development of novel organic compounds with potential applications in pharmaceuticals and materials science (Serguchev, Lourie, Polishchuk, & Chernega, 2002).
Decarboxylative Acylation
The work by Zhang et al. (2017) described the use of 1,4-Diazabicyclo[2.2.2]octane (DABCO) for the decarboxylative acylation of carboxylic acids, leading to the synthesis of α-keto and α,β-unsaturated amides or esters. This process is significant for constructing complex organic molecules, offering a pathway for the synthesis of compounds that might share similar structural features with 6-Fluorobicyclo[4.1.1]octane-1-carboxylic acid (Zhang, Liao, Deng, Tang, Xu, Xu, & Tang, 2017).
Inductive Effects in Molecules
Exner and Böhm (2002) conducted a study on the energies of substituted bicyclo[2.2.2]octane-1-carboxylic acids, providing insight into the substituent effects on acidity and molecular stability. This research is relevant for understanding the electronic properties of bicyclic compounds, which could be extrapolated to understand the behavior of 6-Fluorobicyclo[4.1.1]octane-1-carboxylic acid in different chemical environments (Exner & Böhm, 2002).
Safety and Hazards
properties
IUPAC Name |
6-fluorobicyclo[4.1.1]octane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13FO2/c10-9-4-2-1-3-8(5-9,6-9)7(11)12/h1-6H2,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHZSWXMLYXLZNF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC(C1)(C2)C(=O)O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13FO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Fluorobicyclo[4.1.1]octane-1-carboxylic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2,4-difluorophenyl)-3-methyl-4-oxo-1-phenyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2799844.png)

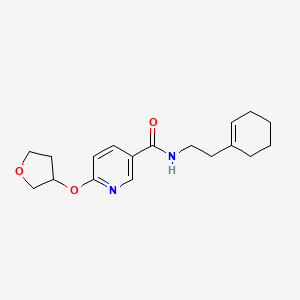

![3-Bromo-5-chloropyrazolo[1,5-a]pyridine](/img/structure/B2799851.png)
![N-{2-[4-(prop-2-yn-1-yl)piperazin-1-yl]ethyl}benzenesulfonamide](/img/structure/B2799852.png)
![5-((4-(1H-pyrazol-1-yl)phenyl)sulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane](/img/structure/B2799855.png)

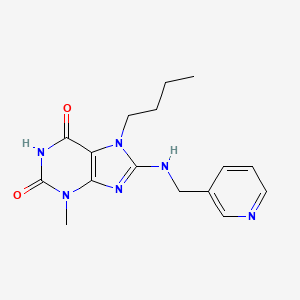
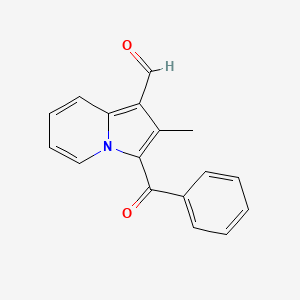
![4-(4-ethoxyphenyl)-2-{[3-(1H-imidazol-1-yl)propyl]amino}-4-oxobutanoic acid](/img/structure/B2799860.png)
![Tert-butyl N-[(1R,3S)-3-[(4-phenyl-1-prop-2-enoylpiperidine-4-carbonyl)amino]cyclopentyl]carbamate](/img/structure/B2799862.png)
